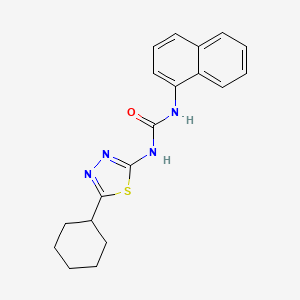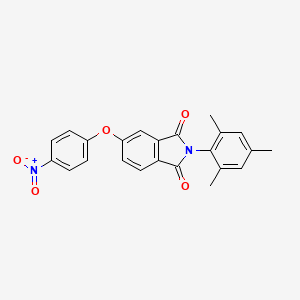
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, also known as CTNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTNU is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Mecanismo De Acción
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to induce apoptosis by inhibiting the Akt/mTOR signaling pathway. Inflammatory responses are triggered by the activation of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to inhibit the expression of COX-2 and iNOS, thereby reducing inflammation.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the selective binding of metal ions. In cancer cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea induces apoptosis by activating caspase-3 and caspase-9. Inflammatory responses are triggered by the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to inhibit the production of IL-1β and TNF-α, thereby reducing inflammation. The selective binding of metal ions by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea results in a change in fluorescence intensity, which can be used for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include its high yield and purity, its potential applications in various fields, and its selective binding of metal ions. The limitations of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, including:
1. Further investigation of its mechanism of action in cancer cells and inflammatory responses.
2. Development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea derivatives with improved anticancer and anti-inflammatory activities.
3. Investigation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential fluorescent probe for the detection of metal ions in environmental and biological samples.
4. Study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential chiral selector in chromatography.
5. Investigation of the safety and efficacy of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in animal models and clinical trials.
Conclusion
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been synthesized using a suitable solvent and a catalyst, and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to induce apoptosis in cancer cells, inhibit pro-inflammatory cytokines, and selectively bind to metal ions. The future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea include further investigation of its mechanism of action, development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea derivatives, investigation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a potential fluorescent probe and chiral selector, and study of its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 1-naphthyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea as a white crystalline solid with a high yield and purity. The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been optimized to produce large quantities of the compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In materials science, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated for its potential use as a fluorescent probe for the detection of metal ions. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea makes it a useful tool for the detection of metal ions in various applications.
In analytical chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been investigated for its potential use as a chiral selector in chromatography. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been shown to exhibit enantioselective recognition of certain chiral compounds, making it a useful tool for the separation and analysis of chiral compounds.
Propiedades
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(20-16-12-6-10-13-7-4-5-11-15(13)16)21-19-23-22-17(25-19)14-8-2-1-3-9-14/h4-7,10-12,14H,1-3,8-9H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGQDWNXYTCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)



![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117509.png)
![1-(4-chlorophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6117516.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6117517.png)
![4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6117524.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6117529.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6117549.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)